REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=1.[CH:10]1(B(O)O)[CH2:12][CH2:11]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O1CCCC1>[CH:10]1([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=2)[CH2:12][CH2:11]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)C#N
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
potassium phosphate tribasic
|
Quantity
|
0.694 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was degassed with nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
added Pd(OAc)2 and S-phos were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified via flash chromatography (10% ethyl acetate in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=NC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |